molecular formula C7H6N4O3 B15273711 5-(1H-pyrazol-1-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid

5-(1H-pyrazol-1-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B15273711
M. Wt: 194.15 g/mol
InChI Key: UQFMPXIRVRPJKB-UHFFFAOYSA-N
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Description

5-(1H-pyrazol-1-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that combines the structural features of pyrazole and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-pyrazol-1-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of pyrazole derivatives with oxadiazole precursors under controlled conditions. For example, the cyclocondensation of acetylenic ketones with hydrazine or aryl hydrazines in ethanol can yield pyrazole derivatives . These intermediates can then be further reacted with oxadiazole precursors to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(1H-pyrazol-1-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or oxadiazole rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted pyrazole or oxadiazole derivatives .

Scientific Research Applications

5-(1H-pyrazol-1-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1H-pyrazol-1-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1H-pyrazol-1-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to its combination of pyrazole and oxadiazole rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H6N4O3

Molecular Weight

194.15 g/mol

IUPAC Name

5-(pyrazol-1-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C7H6N4O3/c12-7(13)6-9-5(14-10-6)4-11-3-1-2-8-11/h1-3H,4H2,(H,12,13)

InChI Key

UQFMPXIRVRPJKB-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)CC2=NC(=NO2)C(=O)O

Origin of Product

United States

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